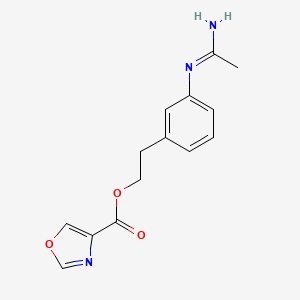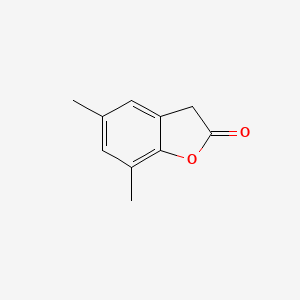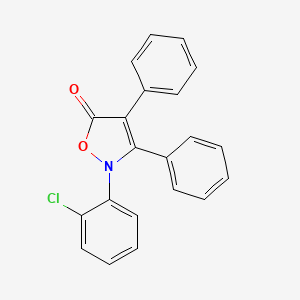
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group and two phenyl groups attached to the isoxazole ring
準備方法
The synthesis of 2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with benzohydroxamic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one can be compared with other similar compounds, such as:
2-chlorophenylacetic acid: This compound also contains a chlorophenyl group but differs in its overall structure and reactivity.
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but is part of the benzamide family.
Nicotinamide derivatives: These compounds share some structural similarities but have different functional groups and applications.
The uniqueness of this compound lies in its specific isoxazole structure and the presence of both chlorophenyl and diphenyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
57892-33-8 |
|---|---|
分子式 |
C21H14ClNO2 |
分子量 |
347.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-3,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H14ClNO2/c22-17-13-7-8-14-18(17)23-20(16-11-5-2-6-12-16)19(21(24)25-23)15-9-3-1-4-10-15/h1-14H |
InChIキー |
AYVAGZBXNMEPQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


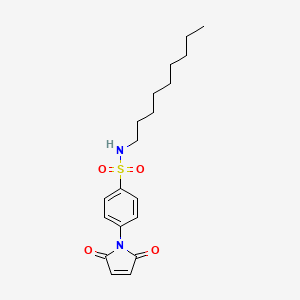
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
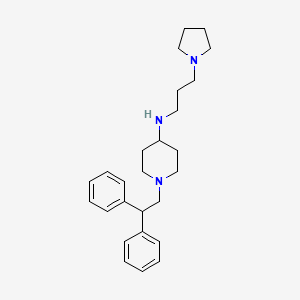

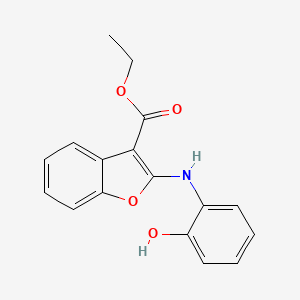

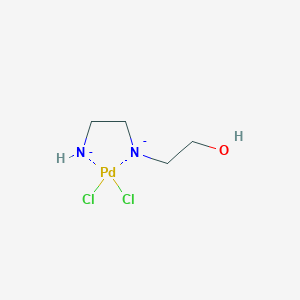
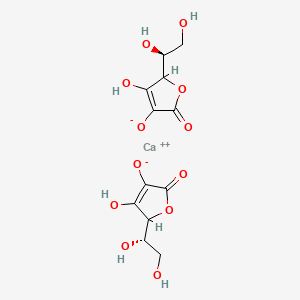
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)

